8-Allyl-7-hydroxy-4-methyl-chromen-2-one
Description
8-Allyl-7-hydroxy-4-methyl-chromen-2-one is a coumarin derivative characterized by a chromen-2-one (benzopyrone) backbone substituted with a methyl group at position 4, a hydroxyl group at position 7, and an allyl group at position 7. Coumarins are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and antitumor properties .
Properties
CAS No. |
1616-54-2 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-prop-2-enylchromen-2-one |
InChI |
InChI=1S/C13H12O3/c1-3-4-10-11(14)6-5-9-8(2)7-12(15)16-13(9)10/h3,5-7,14H,1,4H2,2H3 |
InChI Key |
CIXIKMJRDJIDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CC=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Functional Group Analysis
The biological and physicochemical properties of coumarins are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
*Calculated based on substituent addition to the core chromen-2-one structure.
Physicochemical Properties
- Solubility : The allyl group increases lipophilicity (logP ~2.5–3.0) compared to hydroxylated coumarins (logP ~1.5–2.0), enhancing bioavailability but reducing aqueous solubility .
- Thermal Stability : Allyl-substituted coumarins are prone to thermal isomerization (allyl → propenyl), unlike chloro or methoxy derivatives, which are more thermally robust .
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